molecular formula C16H19N5O3 B2475812 7-Benzyl-8-((2-hydroxyethyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 130187-67-6

7-Benzyl-8-((2-hydroxyethyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2475812
CAS No.: 130187-67-6
M. Wt: 329.36
InChI Key: PWHQCIXEJMEGKP-UHFFFAOYSA-N
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Description

7-Benzyl-8-((2-hydroxyethyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative with a purine-2,6-dione core. Its structure features a benzyl group at position 7, a (2-hydroxyethyl)amino substituent at position 8, and methyl groups at positions 1 and 3 (Fig. 1). This compound is synthesized via nucleophilic substitution or microwave-assisted coupling, as seen in analogous purine derivatives .

Properties

IUPAC Name

7-benzyl-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-19-13-12(14(23)20(2)16(19)24)21(15(18-13)17-8-9-22)10-11-6-4-3-5-7-11/h3-7,22H,8-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHQCIXEJMEGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Benzyl-8-((2-hydroxyethyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as a derivative of purine, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antiviral and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C16H19N5O3C_{16}H_{19}N_{5}O_{3}, with a molecular weight of approximately 329.362 g/mol. Its structure comprises a purine core substituted with a benzyl group and a hydroxyethylamino moiety, which are critical for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound against coronaviruses. For instance, compounds in the IMB-C5 series demonstrated significant antiviral activity by inhibiting viral replication mechanisms . The specific mechanisms include interference with viral RNA synthesis and inhibition of viral entry into host cells.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has shown promising results against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF70.46Induction of apoptosis
A5490.71Cell cycle arrest at S phase
HCT1160.39Inhibition of Aurora-A kinase

These findings suggest that the compound may induce apoptosis and inhibit critical cell cycle regulators in cancer cells .

Case Study 1: Antiviral Efficacy

In a study evaluating the efficacy of various purine derivatives against SARS-CoV-2, this compound exhibited potent inhibitory effects on viral replication. The compound was tested in vitro and showed a significant reduction in viral load compared to control groups .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer activity of this compound against the MCF7 breast cancer cell line. The study revealed that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell proliferation and survival.
  • Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells.
  • Interference with Viral Replication : By targeting viral enzymes and processes essential for replication, it reduces viral load in infected cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives are pharmacologically significant due to their structural versatility. Below is a systematic comparison of the target compound with structurally or functionally related analogs:

Substituent Variations at Position 8

The 8-position is critical for modulating biological activity. Key comparisons include:

Compound Name 8-Substituent Key Properties Biological Implications
Target Compound (2-Hydroxyethyl)amino Molecular weight: 329.36 g/mol; Melting point: Not reported. Hydrophilicity from hydroxyethyl group may enhance solubility . Potential for improved bioavailability and target engagement via H-bonding .
7-Benzyl-8-bromo analog (Compound 6) Bromo Molecular weight: 363.22 g/mol; Melting point: 164°C. Higher lipophilicity due to bromine . Bromine’s electron-withdrawing effect may reduce reactivity in nucleophilic substitution .
8-((2-Chlorobenzyl)amino) analog (27) (2-Chlorobenzyl)amino Molecular weight: ~450 g/mol; Synthesized via microwave-assisted coupling. Chlorine adds steric bulk and lipophilicity . Enhanced receptor affinity but potential metabolic instability due to aryl chloride .
8-Mercapto derivative (11c) Mercapto Molecular weight: 373.41 g/mol; Melting point: 200–203°C. Thiol group enables disulfide bond formation . Possible antioxidant properties or protein interaction via thiol reactivity .

Substituent Variations at Position 7

The 7-benzyl group in the target compound contrasts with other alkyl or aryl groups:

Compound Name 7-Substituent Key Properties Biological Implications
Target Compound Benzyl Aromatic ring provides rigidity and π-π stacking potential. Molecular volume: ~300 ų . May improve binding to hydrophobic pockets in enzymes or receptors .
7-(2-Hydroxypropyl) analog (4g) 2-Hydroxypropyl Molecular weight: 402.22 g/mol; Melting point: 179–182°C. Increased flexibility compared to benzyl . Flexibility may reduce target specificity but enhance solubility .
7-Octyl derivative () Octyl Molecular weight: 397.52 g/mol; Highly lipophilic due to long alkyl chain . Likely membrane-permeable but with potential for non-specific binding .

Structural Analogues with Dual Substitutions

Compounds with modifications at both 7 and 8 positions exhibit diverse profiles:

  • Compound 832 (): 8-((Furan-2-ylmethyl)amino)-7-butyl derivative. Properties: Molecular weight: ~450 g/mol; Furan group introduces heteroaromaticity. Comparison: The furan’s oxygen atom may engage in H-bonding, similar to the target’s hydroxyethyl group, but the butyl chain increases lipophilicity .
  • Compound 11e (): 7-Butyl-8-((3,4-dihydroxyphenethyl)amino) derivative. Comparison: The dihydroxyphenethyl group provides redox activity absent in the target compound .

Theophylline-Based Comparisons

Theophylline (1,3-dimethylpurine-2,6-dione) serves as a baseline for structural-activity relationships:

Property Theophylline () Target Compound
Molecular Weight 180.16 g/mol 329.36 g/mol
7-Substituent None (unsubstituted) Benzyl
8-Substituent None (unsubstituted) (2-Hydroxyethyl)amino
Key Activity Bronchodilation Likely enhanced selectivity due to substitutions .

Preparation Methods

BDMS-Accelerated Condensation

A widely cited method involves the reaction of 5,6-diamino-1,3-dimethyluracil (12 ) with benzaldehyde derivatives in the presence of bromo dimethylsulfonium bromide (BDMS). This one-pot protocol facilitates imine formation and subsequent oxidative cyclization to construct the xanthine core.

Procedure :

  • 12 (5,6-diamino-1,3-dimethyluracil) is suspended in acetonitrile with BDMS (1.2 equiv).
  • Substituted benzaldehyde (1.1 equiv) is added dropwise at 0°C.
  • The mixture is stirred at 80°C for 5 hours, yielding the 8-substituted xanthine after filtration.

Example :
Reaction of 12 with 2-hydroxyethylamino-benzaldehyde under BDMS conditions produced the target compound in 51% yield (Table 1).

Table 1: BDMS-Mediated Synthesis of 8-Substituted Xanthines

Entry R1 R2 Catalyst Solvent Yield (%)
1 Benzyl H BDMS MeCN 88
2 -CH₂CH₂OH H BDMS MeCN 51
3 -CH₂COOH H BDMS MeCN 34

Alkylation of Xanthine Intermediates

Patent literature describes the alkylation of 8-benzyltheophylline precursors with haloalcohols to introduce the 2-hydroxyethylamino group. For example, 7-(β-chloroethyl)-8-benzyltheophylline reacts with N-ethyl-N-β-hydroxyethylamine under reflux conditions.

Procedure :

  • 7-(β-Chloroethyl)-8-benzyltheophylline (3.75 g) is dissolved in xylene.
  • N-Ethyl-N-β-hydroxyethylamine (2.1 equiv) is added, and the mixture is refluxed for 24 hours.
  • The product is isolated via chloroform extraction and recrystallized from cyclohexane-benzene, yielding 65%.

Key Optimization :

  • Solvent Choice : Xylene enhances nucleophilic substitution by stabilizing transition states.
  • Temperature : Prolonged reflux (24–48 hours) ensures complete displacement of chloride.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves purity. A representative protocol involves:

  • Mixing 5,6-diamino-1,3-dimethyluracil with 2-hydroxyethylamino-benzaldehyde in DMF.
  • Irradiating at 150°C for 20 minutes under 300 W.
  • Purifying via column chromatography (SiO₂, ethyl acetate/hexane).

Advantages :

  • Yield Increase : Conventional heating yields 28–34%, while microwave methods achieve 51–57%.
  • Reduced Byproducts : Controlled heating minimizes dimerization and oxidation side reactions.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

Method Time Yield (%) Purity (%) Scalability
BDMS Condensation 5 h 51–88 90–95 Moderate
Alkylation 24–48 h 65–88 85–90 High
Microwave-Assisted 0.3 h 51–57 95–98 Low
  • BDMS Condensation : Optimal for rapid synthesis but limited by solvent toxicity (MeCN).
  • Alkylation : High scalability but requires hazardous reagents (chloroethyl intermediates).
  • Microwave-Assisted : Superior purity but constrained by equipment availability.

Challenges and Optimization Strategies

Regioselectivity Control

The 8-position’s susceptibility to electrophilic attack can lead to undesired 7-substituted byproducts. Strategies to enhance regioselectivity include:

  • Lewis Acid Catalysis : Cu(I) salts coordinate to the purine N7, directing substitution to N8.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for 8-substitution.

Purification Difficulties

The compound’s polarity complicates isolation. Recommended techniques:

  • Column Chromatography : SiO₂ with ethyl acetate/hexane (3:7) resolves xanthine derivatives.
  • Recrystallization : Cyclohexane-benzene mixtures yield crystalline products with ≥95% purity.

Q & A

Q. Q1. What are the critical considerations for optimizing synthetic routes to 7-benzyl-8-((2-hydroxyethyl)amino)purine derivatives?

Methodological Answer: Synthesis optimization requires precise control of substituent positioning (e.g., benzyl at N7 and hydroxyethylamino at C8). Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the purine C8 position .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction kinetics and byproduct formation .
  • Catalysts : Use of mild bases (e.g., K₂CO₃) or phase-transfer catalysts to improve regioselectivity .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) ensures high purity (>95%) .

Q. Q2. How can researchers validate the structural integrity of this compound and its analogs?

Methodological Answer: Structural validation employs:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 3.2–3.5 ppm confirm N-methyl groups; δ 4.1–4.5 ppm corresponds to the hydroxyethylamino moiety .
    • ¹³C NMR : Carbonyl signals (C2/C6) appear at ~155–160 ppm, while aromatic carbons (benzyl) resonate at 125–135 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 386.16 for C₁₉H₂₃N₅O₃) .
  • X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., N–H⋯O interactions stabilizing the purine core) .

Advanced Research Questions

Q. Q3. How do substituent variations at C7 and C8 influence adenosine receptor binding affinity?

Methodological Answer: Substituent effects are evaluated via:

  • In vitro assays : Competitive binding studies using A₁/A₂A receptor-expressing cells with [³H]DPCPX/[³H]ZM241385 radioligands .
  • SAR trends :
    • C7-Benzyl : Enhances lipophilicity and receptor subtype selectivity (e.g., A₂A vs. A₁) .
    • C8-Hydroxyethylamino : Introduces H-bond donor capacity, improving affinity (IC₅₀ < 100 nM in A₂A models) .
  • Molecular docking : Simulations (e.g., AutoDock Vina) identify key interactions with Tyr271 (A₂A) or Phe168 (A₁) .

Q. Q4. How can researchers resolve contradictions in reported biological activity data across structural analogs?

Methodological Answer: Contradictions arise from assay variability or substituent-dependent metabolism. Mitigation strategies include:

  • Standardized protocols : Use of informer libraries (e.g., Merck’s Aryl Halide Chemistry Library) to benchmark activity under identical conditions .
  • Metabolic stability assays : Liver microsome studies (human/rat) quantify oxidative dealkylation of the hydroxyethyl group, which reduces bioactivity .
  • Orthogonal validation : Cross-checking via SPR (surface plasmon resonance) for binding kinetics and cell-based cAMP assays for functional responses .

Q. Q5. What in silico approaches predict degradation pathways under physiological conditions?

Methodological Answer: Degradation modeling involves:

  • DFT calculations : Predict hydrolytic cleavage sites (e.g., susceptibility of the purine C8-N bond to acidic hydrolysis) .
  • QSPR models : Correlate substituent electronic parameters (Hammett σ) with hydrolysis rates .
  • Forced degradation studies : Accelerated stability testing (40°C/75% RH) identifies major degradants (e.g., demethylation at N1/N3) .

Q. Q6. How does crystallographic data inform formulation strategies for improved solubility?

Methodological Answer: Crystal engineering leverages:

  • Hydrogen-bonding networks : Co-crystallization with succinic acid enhances aqueous solubility via salt formation .
  • Polymorph screening : Identifies metastable forms with higher dissolution rates (e.g., Form II vs. Form I) .
  • Amorphous dispersion : Spray-drying with PVP-VA64 increases bioavailability by disrupting crystalline lattice energy .

Mechanistic and Translational Questions

Q. Q7. What experimental designs elucidate dual-target mechanisms (e.g., kinase/enzyme inhibition)?

Methodological Answer: Dual-target studies require:

  • Kinase profiling panels : Broad-spectrum assays (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (e.g., c-Met or PARP-1) .
  • Functional proteomics : SILAC (stable isotope labeling) quantifies downstream phosphorylation changes in signaling pathways .
  • Animal models : Zebrafish xenografts or PDX (patient-derived xenograft) models validate multitarget efficacy in vivo .

Q. Q8. How can researchers address batch-to-batch variability in pharmacological assays?

Methodological Answer: Variability is minimized via:

  • Strict QC protocols : HPLC purity thresholds (>98%), residual solvent analysis (ICH Q3C guidelines) .
  • Reference standards : Use of pharmacopeial-grade theophylline analogs (e.g., Proxyphylline EP impurity D) as internal controls .
  • Blinded replicates : Triplicate assays with independent compound batches reduce false positives .

Q. Q9. What methodologies quantify hydrogen-bonding interactions in solid-state formulations?

Methodological Answer: Advanced techniques include:

  • FTIR spectroscopy : Stretching frequencies (e.g., N–H at 3344 cm⁻¹, C=O at 1697 cm⁻¹) map H-bond strength .
  • SSNMR : ¹⁵N CP/MAS NMR resolves tautomeric forms (e.g., N7-H vs. N9-H) in amorphous vs. crystalline states .
  • Graph-set analysis : Classifies H-bond patterns (e.g., R₂²(8) motifs) to predict stability .

Q. Q10. How do researchers design derivatives to mitigate CYP450-mediated drug interactions?

Methodological Answer: Derivative design strategies:

  • CYP inhibition assays : Fluorescent probes (e.g., Vivid® CYP450 kits) identify metabolically labile sites (e.g., N-demethylation by CYP3A4) .
  • Isosteric replacement : Replacing the benzyl group with a pyridylmethyl moiety reduces CYP2D6 affinity .
  • Prodrug approaches : Phosphate esters at the hydroxyethyl group improve metabolic stability .

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